Cas no 850589-48-9 (3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid)

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring a chloro-substituted phenyl ring and a diethylcarbamoyl functional group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety serves as a key intermediate for constructing biaryl structures. The electron-withdrawing chloro and carbamoyl substituents enhance its reactivity and selectivity in palladium-catalyzed transformations. Its stability under standard conditions and compatibility with diverse reaction environments make it a valuable reagent in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its integrity, ensuring consistent performance in synthetic applications.
3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid structure
850589-48-9 structure
Product Name:3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid
CAS No:850589-48-9
MF:C11H15BClNO3
MW:255.505702257156
MDL:MFCD07363773
CID:719779
PubChem ID:44119645
Update Time:2025-05-19

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid
    • 3-Chloro-4-(diethylcarbamoyl)benzeneboronic acid
    • [3-chloro-4-(diethylcarbamoyl)phenyl]boronic acid
    • 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid
    • Boronic acid,B-[3-chloro-4-[(diethylamino)carbonyl]phenyl]-
    • OR5779
    • AS-55667
    • AB30737
    • CS-0061508
    • (3-Chloro-4-(diethylcarbamoyl)phenyl)boronicacid
    • AKOS015848902
    • MFCD07363773
    • 3-Chloro-4-(N,N-diethylcarbamoyl)benzeneboronic acid
    • 850589-48-9
    • SCHEMBL4037887
    • W17989
    • DTXSID30657349
    • MDL: MFCD07363773
    • Inchi: 1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3
    • InChI Key: CRFVBNBIELTWGR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(B(O)O)C=CC=1C(N(CC)CC)=O

Computed Properties

  • Exact Mass: 255.08300
  • Monoisotopic Mass: 255.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.8A^2

Experimental Properties

  • Density: 1.25
  • Melting Point: 148-152
  • Boiling Point: 466.2°C at 760 mmHg
  • Flash Point: 235.7°C
  • Refractive Index: 1.554
  • PSA: 60.77000
  • LogP: 0.50180

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid Security Information

  • Hazard Statement: Irritant/Keep Cold
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep cold

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:850589-48-9)3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid
Order Number:A853894
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:47
Price ($):390.0
Email:sales@amadischem.com

Additional information on 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid

Professional Introduction to 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic Acid (CAS No. 850589-48-9)

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid is a sophisticated organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its unique Chemical Abstracts Service (CAS) number 850589-48-9, is characterized by its structural features, which include a boronic acid moiety and an N,N-diethylcarbamoyl substituent. These structural elements contribute to its versatile reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

The boronic acid functional group in 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid is particularly noteworthy due to its ability to participate in diverse chemical transformations. Boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules. This reaction mechanism has been extensively utilized in the pharmaceutical industry for the development of novel drug candidates. The presence of the chloro and N,N-diethylcarbamoyl groups further enhances the compound's utility, as these substituents can influence electronic and steric properties, thereby modulating reactivity and selectivity.

In recent years, there has been a surge in research focused on developing new methodologies for boronic acid-mediated reactions. One particularly exciting area of investigation is the application of these compounds in drug discovery. For instance, 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic pathways. These inhibitors have shown promise in preclinical studies, highlighting the compound's potential as a building block for next-generation therapeutics.

The N,N-diethylcarbamoyl group in this compound adds an additional layer of complexity, enabling further functionalization through hydrolysis or amidation reactions. This versatility makes it an attractive choice for medicinal chemists seeking to develop molecules with tailored biological activities. Moreover, the chloro substituent can be readily modified through nucleophilic aromatic substitution or metal-catalyzed coupling reactions, providing multiple avenues for structural diversification.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the reactivity patterns of 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid. Molecular modeling studies have revealed insights into how different substituents influence the compound's electronic distribution and steric environment. These insights are crucial for designing optimized synthetic routes and predicting the outcomes of chemical transformations. Such computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates.

The pharmaceutical industry continues to benefit from the growing library of boronic acid derivatives like 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid. These compounds are not only valuable intermediates but also serve as starting points for exploring novel chemical space. By leveraging their unique reactivity, researchers can access structurally diverse molecules with enhanced pharmacological properties. This underscores the importance of continued research into organoboron chemistry and its applications in medicine.

In conclusion, 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid (CAS No. 850589-48-9) represents a fascinating example of how structural features can be engineered to achieve desired chemical outcomes. Its role as a versatile intermediate in pharmaceutical synthesis underscores its significance in modern drug discovery efforts. As research progresses, it is likely that new applications and methodologies will emerge, further solidifying its place as a cornerstone of organoboron chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:850589-48-9)3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid
A853894
Purity:99%
Quantity:10g
Price ($):390.0
Email